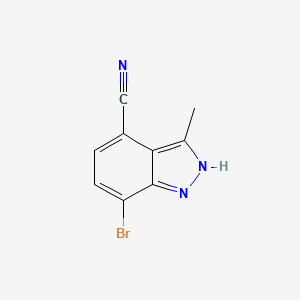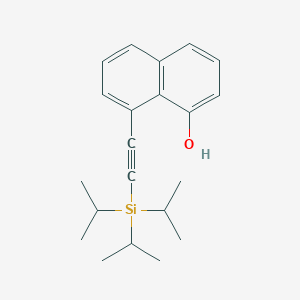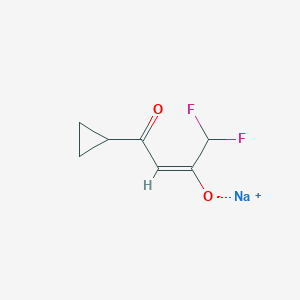
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate is a chemical compound with a unique structure that includes a cyclopropyl group, two fluorine atoms, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate include other fluorinated cyclopropyl ketones and enolates. These compounds share structural similarities but may differ in their chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, fluorine atoms, and a ketone group. This unique structure imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7F2NaO2 |
|---|---|
Molekulargewicht |
184.12 g/mol |
IUPAC-Name |
sodium;(E)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3+; |
InChI-Schlüssel |
CVSREBOTNGXWNX-ZIKNSQGESA-M |
Isomerische SMILES |
C1CC1C(=O)/C=C(\C(F)F)/[O-].[Na+] |
Kanonische SMILES |
C1CC1C(=O)C=C(C(F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


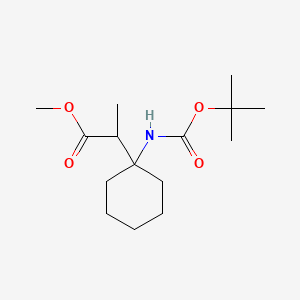
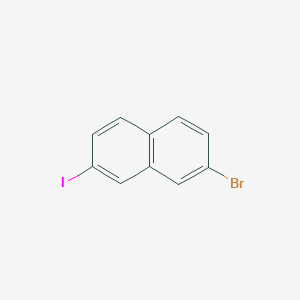

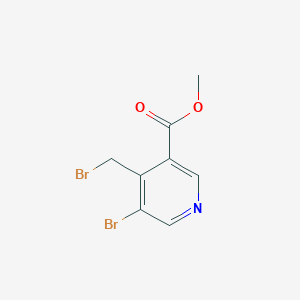
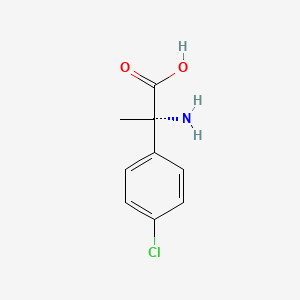
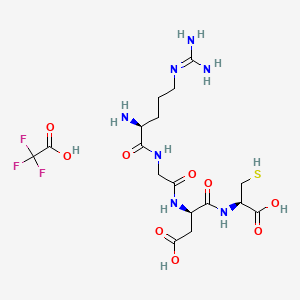
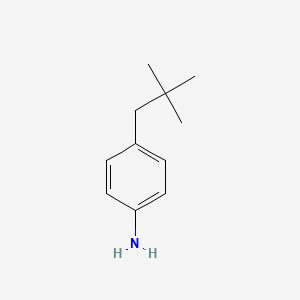
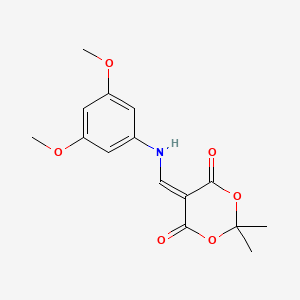
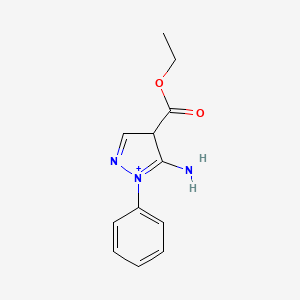
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
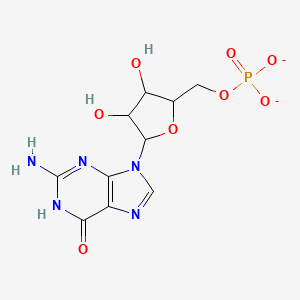
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
